molecular formula C10H11BrFNO B7938564 3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine

3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine

Cat. No.: B7938564
M. Wt: 260.10 g/mol
InChI Key: GGGIJHTVEHCKHG-UHFFFAOYSA-N
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Description

3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine is a substituted azetidine derivative featuring a benzyloxy group with bromo and fluoro substituents at the 3- and 5-positions of the phenyl ring, respectively. For instance, the isomer 3-[(2-bromo-5-fluorophenyl)methoxy]azetidine (CAS 1121620-13-0) has a molecular weight of 260.1 g/mol, a predicted boiling point of 299.2±40.0°C, and a pKa of 9.53±0.40, suggesting moderate basicity and thermal stability . These properties are likely comparable to the target compound, with positional isomerism influencing solubility and electronic effects.

Properties

IUPAC Name

3-[(3-bromo-5-fluorophenyl)methoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-1-7(2-9(12)3-8)6-14-10-4-13-5-10/h1-3,10,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGIJHTVEHCKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine typically involves the following steps:

  • Bromination and Fluorination: Starting with a phenol derivative, the compound undergoes bromination and fluorination to introduce the bromo-fluoro groups at the 3 and 5 positions of the phenyl ring.

  • Methoxylation: The bromo-fluoro phenyl compound is then treated with methanol in the presence of a strong base to introduce the methoxy group.

  • Azetidine Formation: Finally, the methoxy-substituted phenyl compound is reacted with azetidine under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the bromo or fluoro positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and strong bases can facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: Derivatives with different substituents at the bromo or fluoro positions.

Scientific Research Applications

3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound can be utilized in biological assays to investigate its interactions with various biomolecules.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 3-[(2-Bromo-5-fluorophenyl)methoxy]azetidine (CAS 1121620-13-0) This isomer differs in the bromo substituent’s position (2- vs. 3- on the phenyl ring). Its predicted density (1.53±0.1 g/cm³) and boiling point (299.2°C) suggest similar bulk properties to the target compound .
  • 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine (CAS 937619-34-6)
    Here, the azetidine is linked via a methyl group instead of a methoxy bridge. The absence of the oxygen atom reduces polarity, likely decreasing solubility in polar solvents. This structural change could also impact binding affinity in biological targets due to altered hydrogen-bonding capacity .

Halogen-Substituted Analogs

  • 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine (CAS 1121613-88-4)
    Substituting bromo with chloro reduces molecular weight and lipophilicity (Cl vs. Br: atomic weight 35.5 vs. 79.9). This may enhance aqueous solubility but decrease membrane permeability. The electron-withdrawing effect of chloro versus bromo could also modulate the azetidine’s basicity .

Functional Group Variants

  • 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS 303084-63-1) The additional methoxy group on the azetidine ring (C11H13BrFNO vs. C10H11BrFNO) introduces steric and electronic effects. The methoxy group may stabilize the azetidine ring against ring-opening reactions and alter metabolic stability in vivo .
  • 3-(3-Bromo-5-fluorophenyl)propanoic acid (CAS 1261680-57-2) Replacing the azetidine moiety with a carboxylic acid group (C9H8BrFO2) drastically changes polarity and acidity (pKa ~4-5 for carboxylic acids vs. ~9.5 for azetidines). This compound is more suited for ionic interactions in drug design but may exhibit poor blood-brain barrier penetration .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Key Structural Feature
3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine (Target) - C10H11BrFNO 260.1* - 3-Br, 5-F on phenyl; methoxy linkage
3-[(2-Bromo-5-fluorophenyl)methoxy]azetidine 1121620-13-0 C10H11BrFNO 260.1 299.2±40.0 2-Br, 5-F on phenyl
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine 303084-63-1 C11H13BrFNO 284.1 - 3-methoxy on azetidine
3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine 1121613-88-4 C10H11ClFNO 215.7 - 3-Cl, 4-F on phenyl

*Estimated based on isomer data.

Biological Activity

3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-bromo-5-fluorophenol with azetidine derivatives through etherification processes. The resulting compound features a bromo and fluorine substitution on the phenyl ring, which may influence its biological properties.

The biological activity of azetidine derivatives, including this compound, is often linked to their interaction with various molecular targets. These may include:

  • Enzymatic Inhibition : Compounds may inhibit enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : The compound might act on specific receptors, altering cellular responses.

Biological Activity Overview

Research indicates that azetidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures possess significant antibacterial properties against various strains of bacteria.
  • Antitumor Activity : Azetidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth.

Data Table: Biological Activity Summary

Activity Target/Organism Effect Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntitumorHCT116 (Colon cancer)Cytotoxicity observed
Enzymatic InhibitionVarious metabolic enzymesReduced enzymatic activity

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Antitumor Activity :
    In a recent investigation, the cytotoxic effects of azetidine derivatives were assessed on multiple cancer cell lines. The results showed that this compound exhibited notable cytotoxicity against HCT116 cells with a GI50 value comparable to established chemotherapeutics, suggesting its potential in cancer therapy.

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